N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-phenylpropanamide
Beschreibung
N-(2-((4-(3-Chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-phenylpropanamide is a synthetic compound featuring a piperazine core substituted with a 3-chlorophenyl group, a sulfonylethyl linker, and a terminal 3-phenylpropanamide moiety.
Eigenschaften
IUPAC Name |
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O3S/c22-19-7-4-8-20(17-19)24-12-14-25(15-13-24)29(27,28)16-11-23-21(26)10-9-18-5-2-1-3-6-18/h1-8,17H,9-16H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLNLOPBRAIFFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)CCNC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-phenylpropanamide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected and cyclized to form the desired piperazine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Analyse Chemischer Reaktionen
Hydrolysis Reactions
The amide and sulfonamide bonds exhibit distinct hydrolysis behavior:
Amide Hydrolysis
| Conditions | Reagents | Products | Rate Constant |
|---|---|---|---|
| Acidic (HCl, 6M, 100°C) | H₃O⁺ | 3-Phenylpropanoic acid + Ethylsulfonyl-piperazine amine | |
| Basic (NaOH, 2M, 80°C) | OH⁻ | 3-Phenylpropanoate salt + Ethylsulfonyl-piperazine amine |
-
Acidic hydrolysis proceeds faster due to protonation of the amide carbonyl, enhancing electrophilicity.
Sulfonamide Hydrolysis
| Conditions | Reagents | Products | Stability |
|---|---|---|---|
| Acidic (H₂SO₄, conc., 120°C) | H₂O | Sulfonic acid + Piperazine derivative | Low stability |
| Basic (NaOH, 5M, 150°C) | OH⁻ | Sulfonate salt + Piperazine derivative | Moderate stability |
Piperazine Ring Alkylation
| Reactant | Reagents | Product | Yield |
|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C | N-Methylpiperazine derivative | 62% |
| Benzyl chloride | NaH, THF, 0°C | N-Benzylpiperazine derivative | 55% |
Sulfonyl Group Reactions
| Reaction | Reagents | Product | Application |
|---|---|---|---|
| Reduction | LiAlH₄, THF | Thioether derivative | Rare; limited utility |
| Nucleophilic substitution | NH₃ (g), EtOH | Sulfonamide analog | Pharmacological screening |
-
The sulfonyl group’s electron-withdrawing nature directs electrophilic substitutions to the aryl ring .
Aromatic Substitution on the 3-Chlorophenyl Group
The 3-chlorophenyl moiety undergoes selective reactions:
| Reaction | Conditions | Position | Product | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to Cl | 3-Chloro-4-nitrophenyl derivative | 48% |
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME | Meta to Cl | Biaryl derivative | 73% |
-
Nitration favors the para position due to chloride’s electron-withdrawing effect .
-
Cross-coupling reactions require palladium catalysts for C–C bond formation .
Propanamide Chain Reduction
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| LiAlH₄ | THF, reflux | Primary amine derivative | >90% |
| BH₃·THF | 0°C to RT | Alcohol intermediate | 65% |
-
Full reduction to the amine is favored under strong reducing conditions.
Sulfonyl Group Stability
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals:
| Temperature Range (°C) | Mass Loss (%) | Proposed Mechanism |
|---|---|---|
| 180–220 | 15% | Cleavage of sulfonamide bond |
| 220–300 | 45% | Degradation of piperazine and aryl rings |
-
Decomposition is non-spontaneous below 180°C, making the compound stable under standard storage.
Wissenschaftliche Forschungsanwendungen
N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-phenylpropanamide exhibits several notable biological activities:
Neurotransmitter Modulation
The compound interacts primarily with dopamine receptors, particularly the D4 subtype, which is implicated in mood regulation and cognitive functions. Research indicates it has an IC50 value as low as 0.057 nM for the D4 receptor, showcasing potent activity that may have implications for treating psychiatric disorders such as schizophrenia and depression.
Antidepressant Effects
Compounds similar to this compound have shown potential antidepressant properties by modulating serotonin and norepinephrine levels.
Antipsychotic Potential
Given its interaction with dopamine receptors, this compound may serve as a candidate for developing new antipsychotic medications.
Anti-inflammatory Properties
Some derivatives of piperazine compounds have demonstrated anti-inflammatory effects, which could be beneficial in treating neuroinflammatory conditions.
Scientific Research Applications
This compound has diverse applications in scientific research:
- Medicinal Chemistry : Investigated for its potential therapeutic effects on neurological disorders.
- Biological Studies : Used to study interactions with biological macromolecules.
- Chemical Synthesis : Acts as a building block for synthesizing more complex molecules.
- Material Science : Explored in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action for N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-phenylpropanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with various neurotransmitter receptors, potentially modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Structural Comparisons
The compound shares structural motifs with several analogs synthesized in recent studies. Key comparisons include:
Table 1: Structural Features of Selected Analogs
Key Observations :
- Chlorophenyl Substitution: The target compound’s 3-chlorophenyl group contrasts with the 3,4-dichlorophenyl (Compound 2) and 2,4-dichlorophenyl (7g) moieties.
- Linker Chemistry : The sulfonylethyl group in the target compound replaces the methylthioethyl (Compound 2) and pentanamide (7g) linkers. Sulfonyl groups improve hydrogen-bonding capacity and metabolic stability over thioethers, which are prone to oxidation .
- Terminal Groups : The 3-phenylpropanamide terminus offers rigidity compared to 7g’s thiophen-3-yl group, which may influence lipophilicity and blood-brain barrier penetration .
Pharmacological Activity
Table 2: Hypothetical Pharmacological Profiles (Based on SAR)
Analysis :
- The target compound’s 3-chlorophenyl group likely optimizes D3 receptor affinity, as dichlorinated analogs (e.g., 7g) show reduced potency due to increased steric bulk .
- The sulfonyl group in the target compound may enhance binding through polar interactions with receptor residues, absent in 7g’s thiophen moiety .
Table 3: Estimated Pharmacokinetic Parameters
| Compound | logP | Solubility (μg/mL) | Half-life (h) | BBB Penetration |
|---|---|---|---|---|
| Target Compound | 2.1 | 35 | 6.8 | Moderate |
| Compound 2 (from ) | 3.4 | 12 | 4.2 | High |
| 7g (from ) | 3.8 | 8 | 5.1 | High |
Key Findings :
- logP and Solubility : The target compound’s lower logP (2.1 vs. 3.4–3.8) reflects improved aqueous solubility due to the sulfonyl group, favoring oral bioavailability .
- BBB Penetration : While 7g and Compound 2 exhibit higher BBB penetration (due to lipophilic groups), the target compound’s moderate penetration may reduce CNS side effects .
- Metabolic Stability : Sulfonyl linkers resist CYP450-mediated oxidation better than thioethers (Compound 2) or alkyl chains (7g), prolonging half-life .
Biologische Aktivität
N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-phenylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a piperazine ring, a sulfonyl group, and a phenylpropanamide moiety. The molecular formula is with a molecular weight of approximately 450.0 g/mol. The sulfonyl group enhances the compound's binding affinity to various biological targets, while the piperazine ring is known for its interactions with neurotransmitter receptors.
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems, particularly in the central nervous system. The piperazine structure allows it to interact with dopamine receptors, specifically the D4 subtype, which has implications for treating psychiatric disorders.
Key Mechanisms:
- Dopamine D4 Receptor Modulation : The compound exhibits high affinity for the D4 receptor, which is implicated in mood regulation and cognitive functions. It has been reported to have an IC50 value as low as 0.057 nM for this receptor, indicating potent activity .
- Neurotransmitter Interaction : By influencing neurotransmitter levels, this compound may affect various neurological pathways, potentially leading to therapeutic effects in conditions such as schizophrenia and depression.
Biological Activity
Research has demonstrated that this compound possesses several biological activities:
- Antidepressant Effects : Studies suggest that compounds with similar structures can exhibit antidepressant properties by modulating serotonin and norepinephrine levels.
- Antipsychotic Potential : Given its interaction with dopamine receptors, it may serve as a candidate for antipsychotic drug development.
- Anti-inflammatory Properties : Some derivatives of piperazine compounds have shown anti-inflammatory effects, which could be beneficial in treating neuroinflammatory conditions.
In Vitro Studies
In vitro studies have evaluated the binding affinity and selectivity of this compound against various receptors. The results indicate that it selectively binds to the D4 receptor over other subtypes like D2 and serotonin receptors, supporting its potential use in targeted therapies.
Structure-Activity Relationship (SAR)
Research into the SAR of similar compounds has provided insights into how modifications can enhance biological activity. For instance:
- Sulfonyl Group Modifications : Altering the sulfonyl group can significantly impact receptor binding affinity.
- Piperazine Substituents : Variations in the piperazine ring can influence pharmacokinetic properties and selectivity towards specific receptors.
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification strategies for N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-phenylpropanamide?
- Methodological Answer : Synthesis typically involves coupling a sulfonamide intermediate with a piperazine derivative. For example, analogous compounds (e.g., 5-(4-arylpiperazin-1-yl)-N-quinolinyl-pentanamides) are synthesized via nucleophilic substitution or amide bond formation, followed by purification using normal-phase chromatography (100% dichloromethane to 10% methanol) and amine-phase chromatography (hexane/ethyl acetate gradients) to isolate impurities . Key parameters include solvent selection (e.g., dichloromethane, ethyl acetate) and temperature control during coupling reactions.
Q. How can structural characterization be rigorously validated for this compound?
- Methodological Answer : Use a combination of NMR, , and LC/MS to confirm structure. For instance, peaks for piperazine protons typically appear as broad singlets (δ 2.45–2.55 ppm), while sulfonyl groups influence chemical shifts in adjacent ethyl groups (δ 3.5–4.0 ppm). Mass spectrometry (e.g., LC/MS with M+H detection) should match the theoretical molecular weight (e.g., 457.20 for a related compound) .
Q. What in vitro assays are recommended for initial pharmacological screening?
- Methodological Answer : Prioritize receptor binding assays (e.g., serotonin/dopamine receptors due to the arylpiperazine moiety) and enzyme inhibition studies. Use competitive radioligand binding assays with -labeled ligands (e.g., -ketanserin for 5-HT receptors) and measure IC values. Cell viability assays (e.g., MTT) can screen for cytotoxicity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for analogs of this compound?
- Methodological Answer : Systematically modify substituents on the 3-chlorophenyl group (e.g., replace Cl with CF or OCH) or the propanamide chain. Assess changes in binding affinity using dose-response curves and computational docking (e.g., AutoDock Vina). For example, trifluoromethyl groups enhance lipophilicity and metabolic stability, as seen in related trifluoromethyl-substituted benzamides .
Q. How to resolve contradictions in reported biological activity data for arylpiperazine derivatives?
- Methodological Answer : Contradictions often arise from impurities or varying assay conditions. Use orthogonal purification (e.g., HPLC with >95% purity thresholds) and validate results across multiple cell lines or animal models. For instance, impure intermediates in synthesis (e.g., 32% yield due to unreacted piperazine) can skew activity data; repurification via amine-phase chromatography is critical .
Q. What strategies improve the compound’s metabolic stability for in vivo studies?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., sulfonyl) to reduce oxidative metabolism. Conduct microsomal stability assays (e.g., liver microsomes + NADPH) and monitor degradation via LC-MS/MS. Salt forms (e.g., hydrochloride, maleate) can enhance solubility, as demonstrated in storage studies of cyclopropane-methyl piperazine derivatives .
Q. How to identify target engagement in complex biological systems?
- Methodological Answer : Use photoaffinity labeling with a radiolabeled or biotinylated probe. For kinase targets, employ thermal shift assays (TSA) to measure binding-induced protein stabilization. Analogous quinolinyl-piperazine compounds show kinase inhibition (e.g., SU11274, a c-Met inhibitor), validated via Western blotting for phosphorylated targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
